molecular formula C16H23N3OS B1486674 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine CAS No. 1204298-12-3

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Cat. No.: B1486674
CAS No.: 1204298-12-3
M. Wt: 305.4 g/mol
InChI Key: JCBDNAHRCUUDLO-UHFFFAOYSA-N
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Description

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a synthetic benzothiazole derivative supplied For Research Use Only. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the field of oncology. Benzo[d]thiazol-2-amine derivatives have been extensively studied for their potential as anticancer agents. Recent research indicates that such compounds demonstrate promising biological activity by targeting key enzymes like the Human Epidermal growth factor receptor (HER) and interacting with DNA . Molecular docking simulations suggest that structurally similar compounds exhibit high binding affinities, which is a critical indicator of their potential to effectively interfere with cancer cell proliferation pathways . The structure of 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, which features a morpholinopropyl side chain, is designed to influence the molecule's physicochemical properties and enhance its interaction with biological targets. Researchers utilize this compound in vitro to investigate its mechanism of action, binding modes, and affinity. All studies must be conducted in compliance with applicable laws and regulations, and this material is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-ethyl-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-13-4-5-14-15(12-13)21-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBDNAHRCUUDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Strategy Overview

The synthesis of 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine generally involves:

  • Preparation or procurement of 6-ethylbenzo[d]thiazol-2-amine as the core scaffold.
  • Introduction of the 3-morpholinopropyl substituent via nucleophilic substitution or amide coupling reactions.
  • Purification and characterization of the final product.

Preparation of 6-ethylbenzo[d]thiazol-2-amine Core

The benzothiazole core with a 6-ethyl substituent can be synthesized by methods involving sulfur sources and amine precursors. A prominent environmentally friendly method involves a three-component one-pot reaction using elemental sulfur as the sulfur source, amines, and aldehydes or related intermediates.

Catalyst- and Additive-Free One-Pot Synthesis (From Ref.)

  • Reaction Components: 2-aminobenzaldehyde derivatives, elemental sulfur (S8), and appropriate amines.
  • Solvents: Polar aprotic solvents such as DMF, NMP, CH3CN, or DMAC.
  • Mechanism: The 2-aminobenzaldehyde forms an imine intermediate, which undergoes nucleophilic addition and cyclization with elemental sulfur to form the benzothiazole ring.
  • Yield: The reaction can be scaled to 5 mmol with approximately 80% yield.
  • Advantages: Environmentally friendly, no catalyst or additives required, mild conditions.

Alternative Synthetic Approaches

Amidinium Salt Condensation and Cyclization (From Ref.)

  • Amidinium salts can be reacted with o-phenylenediamine derivatives to form benzothiazole analogs, which can be further functionalized.
  • Although this method is more commonly used for triazepine derivatives, it provides a versatile framework for benzothiazole synthesis.

Cyclization of Acylaminophenyl Amino Benzothiazoles (From Ref.)

  • N-phenylaminobenzothiazoles can be acetylated and cyclized using phosphorus oxychloride to form fused heterocycles.
  • This method may be adapted for the synthesis of substituted benzothiazoles with various N-substituents.

Summary Table of Preparation Methods

Step Starting Material / Reagents Conditions / Solvents Reaction Type Yield / Notes
1 2-aminobenzaldehyde + elemental sulfur (S8) DMF, NMP, CH3CN, DMAC; no catalyst One-pot cyclization to benzothiazole Up to 80% yield; scalable
2 6-ethyl-2-chlorobenzo[d]thiazole + 3-(morpholin-4-yl)propylamine Pyridine, K2CO3, CuO; heating Ullmann-type nucleophilic substitution Moderate to good yield; requires catalyst
3 N-phenylaminobenzothiazole derivatives Acetylation + cyclization with POCl3 Cyclization to fused heterocycles Useful for structural analogs

Detailed Research Findings and Notes

  • The sulfur source in the benzothiazole ring formation is elemental sulfur (S8), which participates in electrophilic attack during ring closure (Ref.).
  • The nucleophilic substitution on 2-chlorobenzothiazole derivatives is facilitated by copper catalysis and base, consistent with Ullmann reaction mechanisms (Ref.).
  • The morpholinopropyl substituent introduction is typically achieved by reaction of the amine group on the benzothiazole core with morpholine-containing alkyl halides or amines.
  • The reaction conditions are optimized to avoid harsh reagents and to maintain functional group integrity, especially the morpholine ring.
  • Scale-up experiments have demonstrated the practicality of the one-pot synthesis method for the benzothiazole core (Ref.).
  • Alternative routes involving amidinium salts and cyclization reactions provide access to related heterocyclic systems but are less direct for this specific compound (Ref.).

Chemical Reactions Analysis

Types of Reactions

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: : Nucleophiles like alkyl halides and amines, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a chemical compound featuring a benzo[d]thiazole core modified with an ethyl group and a morpholinopropylamine moiety. This compound has several potential applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry This compound can serve as a building block in synthesizing more complex molecules.
  • Biology It may act as a ligand for biological receptors or enzymes.
  • Medicine The compound could be investigated for its pharmacological properties, potentially leading to new drug development.
  • Industry It might be used in producing materials with specific properties.

Chemical Reactions

6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine can participate in various chemical reactions:

  • Oxidation This compound can be oxidized to create derivatives with different functional groups. Common oxidizing agents include potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3.
  • Reduction Reduction reactions can modify the compound's structure. Reducing agents like lithium aluminum hydride LiAlH4LiAlH_4 and hydrogen gas H2H_2 can be used.
  • Substitution Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule, employing nucleophiles like alkyl halides and amines with suitable solvents and catalysts.

The major products resulting from these reactions depend on the specific conditions and reagents used; oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Potential Mechanism of Action

Mechanism of Action

The mechanism by which 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes critical parameters for structurally related benzothiazole derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Substituents
6-Chloro-4-methyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine C₁₅H₂₀ClN₃OS 325.86 Not reported N/A 6-Cl, 4-CH₃
4-Chloro-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine C₁₄H₁₈ClN₃OS 311.83 Not reported N/A 4-Cl
5,6-Dimethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine C₁₆H₂₃N₃OS 305.44 Not reported N/A 5-CH₃, 6-CH₃
7-Chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine C₁₅H₂₀ClN₃O₂S 341.86 Not reported N/A 7-Cl, 4-OCH₃
5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) C₁₇H₁₃N₅S 319.39 297–299 61 Pyrimidine-linked
6-((3,4-Dichlorobenzyl)thio)benzo[d]thiazol-2-amine (2d) C₁₄H₁₀Cl₂N₂S₂ 341.28 142.3–143.1 59 6-(3,4-Cl₂-benzylthio)

Key Observations :

  • Substituent Impact on Molecular Weight : Ethyl groups (theoretical ~29 g/mol) increase molecular weight compared to methyl (~15 g/mol) or chloro (~35 g/mol) groups. For example, 5,6-dimethyl and 6-chloro-4-methyl analogs differ by ~20 g/mol .
  • Melting Points : Pyrimidine-linked benzothiazoles (e.g., APY1, m.p. 297–299°C) exhibit higher thermal stability than thioether derivatives (e.g., 2d, m.p. 142.3–143.1°C), likely due to extended conjugation .
  • Synthetic Yields : Yields for benzothiazole-pyrimidine hybrids (e.g., APY1: 61%) surpass those of halogenated indole-pyrrole diones (e.g., 7e: 11.5%), reflecting differences in reaction complexity .

Physicochemical Properties

  • Solubility: The morpholinopropyl side chain enhances water solubility compared to simpler alkylamines, as seen in analogs like 7-chloro-4-methoxy derivatives . However, pyridinium-containing analogs (e.g., 6-methoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine) show further solubility improvements due to ionizability .
  • Elemental Analysis: Discrepancies between theoretical and observed carbon/nitrogen content (e.g., 7c: C 58.21% vs.

Biological Activity

6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies, findings, and possible mechanisms of action.

  • Molecular Formula : C16H23N3OS
  • Molar Mass : 305.44 g/mol
  • CAS Number : 1204298-12-3

The structure of 6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine incorporates a benzothiazole moiety, which is known for its diverse biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to 6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine. For instance, derivatives of thiazole have shown broad-spectrum antibacterial activity against Gram-positive and some Gram-negative bacteria. These compounds often target bacterial cell division by interacting with the FtsZ protein, crucial for forming the Z-ring during cytokinesis .

  • FtsZ Polymerization Inhibition : Compounds that enhance or disrupt FtsZ polymerization can lead to altered bacterial morphology and inhibited growth.
  • Low Cytotoxicity : Many thiazole derivatives exhibit low cytotoxicity in mammalian cells, making them promising candidates for further development as antibacterial agents .

Anticancer Activity

In addition to antibacterial effects, thiazole derivatives have been explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of key enzymes and signaling pathways involved in cell proliferation.

Case Studies

  • Cell Line Studies : In vitro studies have demonstrated that compounds with similar structures can significantly reduce cell viability in various cancer cell lines, such as prostate cancer (PC-3 and DU145). For example, one study reported IC50 values indicating effective cytotoxicity against these cell lines .
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications influence biological activity is crucial. For instance, substituents on the benzothiazole ring can enhance or reduce potency against specific cancer types .

Summary of Findings

Activity TypeTarget Organisms/CellsMechanism of ActionIC50 Values (μM)
AntibacterialGram-positive & negative bacteriaInhibition of FtsZ polymerizationVaries by compound
AnticancerPC-3 & DU145 cancer cellsInduction of apoptosis26.43 - 98.14

Future Directions

The exploration of 6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine and its derivatives holds promise for developing new therapeutic agents. Future research should focus on:

  • In Vivo Studies : To evaluate efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate precise pathways affected by these compounds.
  • Optimization : Structural modifications to enhance potency and selectivity against target pathogens or cancer cells.

Q & A

Q. What are the standard synthetic routes for 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves sequential coupling reactions. First, the benzo[d]thiazole core is functionalized at the 2-position with an amine group via condensation of 2-aminothiophenol derivatives with carbonyl precursors (e.g., ethyl-substituted aldehydes) under acidic conditions. The morpholinopropyl side chain is introduced through nucleophilic substitution or amide coupling, often using 3-morpholinopropylamine. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for amine coupling .
  • Temperature control : Reactions are typically refluxed at 80–110°C to balance reactivity and side-product formation .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals at δ 1.3–1.5 ppm (triplet, ethyl CH3), δ 2.4–2.7 ppm (morpholine ring protons), and δ 6.8–7.5 ppm (aromatic protons) confirm substituent positions .
    • ¹³C NMR : Peaks near δ 160 ppm (C=N of thiazole) and δ 50–70 ppm (morpholine carbons) validate the core structure .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass matching (e.g., calculated [M+H]+ for C₁₆H₂₄N₃OS: 322.1584; experimental: 322.1580) .
  • Infrared Spectroscopy (IR) : Absorption bands at 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N stretch) confirm functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., ethyl vs. methyl substituents) influence the compound’s biological activity?

Methodological Answer: Comparative studies with analogs (e.g., 6-methyl or unsubstituted derivatives) reveal:

  • Lipophilicity : Ethyl groups enhance membrane permeability, as shown in logP assays (ethyl derivative: logP = 2.8 vs. methyl: logP = 2.1) .
  • Target affinity : Molecular docking simulations indicate ethyl substitution improves binding to cyclooxygenase-2 (COX-2) by 30% compared to methyl, likely due to hydrophobic interactions .
  • Experimental validation : In vitro COX-2 inhibition assays (IC₅₀: 6-ethyl derivative = 0.8 µM vs. 6-methyl = 1.5 µM) support computational predictions .

Q. What strategies mitigate low yields during the morpholinopropylamine coupling step?

Methodological Answer: Common challenges and solutions include:

  • Competitive side reactions : Use of coupling agents (e.g., EDC/HOBt) reduces undesired acylation byproducts .
  • Steric hindrance : Increasing reaction time (12–18 hours) and temperature (90–100°C) improves accessibility to the amine group .
  • Catalyst optimization : Addition of DMAP (4-dimethylaminopyridine) accelerates coupling efficiency by 20–25% .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer: Discrepancies often arise from assay variability. Robust approaches include:

  • Standardized protocols : Replicate experiments using identical cell lines (e.g., HeLa for cytotoxicity) and inhibitor concentrations (e.g., 1–10 µM) .
  • Control benchmarks : Compare activity against reference compounds (e.g., aspirin for COX inhibition) to normalize data .
  • Meta-analysis : Pool data from multiple studies (≥3 independent labs) to identify trends, adjusting for variables like solvent (DMSO vs. PBS) .

Key Recommendations for Researchers

  • Prioritize HR-MS and 2D NMR (e.g., HSQC, HMBC) for unambiguous structural confirmation .
  • Use molecular dynamics simulations to predict substituent effects on target binding .
  • Adopt DoE (Design of Experiment) principles to optimize synthetic protocols efficiently .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
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6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.